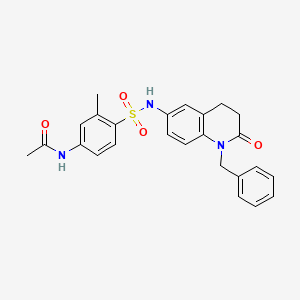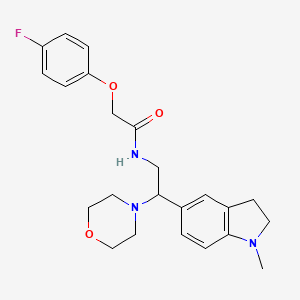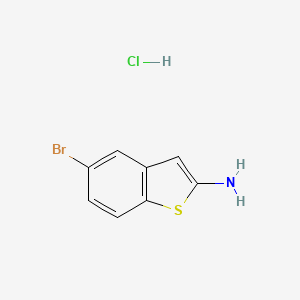![molecular formula C15H15F3N2O2 B2361001 N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide CAS No. 1797353-49-1](/img/structure/B2361001.png)
N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide, also known as TFB-TICA, is a novel compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is a potent and selective antagonist of the G protein-coupled receptor, GPR139, which is primarily expressed in the central nervous system. The purpose of
作用机制
N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide acts as a competitive antagonist of GPR139. This receptor is coupled to the Gαi/o family of G proteins, which are involved in the inhibition of adenylyl cyclase and the regulation of intracellular calcium levels. By inhibiting the activity of GPR139, N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide reduces the downstream signaling of this receptor, leading to a decrease in intracellular calcium levels and the activation of various signaling pathways.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide inhibits the activity of GPR139 in a dose-dependent manner, with an IC50 value of approximately 13 nM. In vivo studies have shown that N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide can reduce food intake and body weight gain in mice, suggesting a potential role in the regulation of energy homeostasis. Additionally, N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide has been shown to reduce mechanical hypersensitivity in a mouse model of neuropathic pain, suggesting a potential role in the treatment of pain.
实验室实验的优点和局限性
One of the major advantages of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide is its high potency and selectivity for GPR139. This makes it a valuable tool for investigating the function of this receptor in various physiological processes. Additionally, N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide is its relatively high cost, which may limit its use in some research settings.
未来方向
There are several future directions for the research of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide. One area of interest is the role of GPR139 in the regulation of energy homeostasis and metabolism. N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide has been shown to reduce food intake and body weight gain in mice, suggesting a potential therapeutic application for the treatment of obesity and related metabolic disorders. Additionally, the role of GPR139 in pain regulation and the potential use of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide as a pain therapeutic is another area of interest. Furthermore, the development of more selective and potent GPR139 antagonists will be important for further elucidating the function of this receptor and its potential as a therapeutic target.
合成方法
The synthesis of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide involves the reaction of 1-cyanocyclobutane carboxylic acid with 4-(2,2,2-trifluoroethoxy)aniline in the presence of a coupling agent, such as EDCI or HATU. The resulting intermediate is then treated with N,N-dimethylacetamide dimethyl acetal to obtain the final product. This synthesis method has been optimized to provide high yields and purity of N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide.
科学研究应用
N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide has been primarily used as a tool compound to study the function of GPR139. This receptor has been implicated in various physiological processes, including regulation of food intake, glucose homeostasis, and nociception. N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide has been shown to inhibit the activity of GPR139 in a dose-dependent manner, making it a valuable tool for investigating the role of this receptor in various physiological processes.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)10-22-12-4-2-11(3-5-12)8-13(21)20-14(9-19)6-1-7-14/h2-5H,1,6-8,10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKVFEAWCZKZOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC=C(C=C2)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2360918.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2360919.png)

![2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2360922.png)
![Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate](/img/structure/B2360924.png)
![1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2360927.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360928.png)



![2-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2360934.png)
![N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2360935.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2360939.png)
![(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2360940.png)